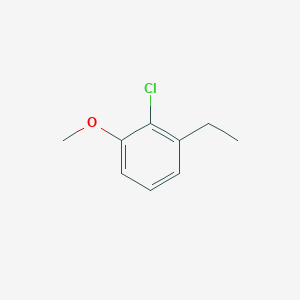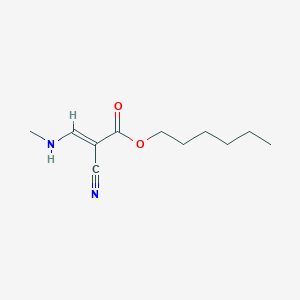
Hexyl 3-(methylamino)-2-cyanoacrylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexyl 3-(methylamino)-2-cyanoacrylate is a chemical compound that belongs to the family of cyanoacrylates. Cyanoacrylates are known for their rapid polymerization in the presence of moisture, making them useful as adhesives. This compound is particularly interesting due to its unique chemical structure, which imparts specific properties that can be leveraged in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Hexyl 3-(methylamino)-2-cyanoacrylate typically involves the reaction of hexyl cyanoacetate with methylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:
Starting Materials: Hexyl cyanoacetate and methylamine.
Reaction Conditions: The reaction is usually conducted in a solvent such as ethanol or methanol, at a temperature range of 50-70°C.
Procedure: Hexyl cyanoacetate is added to a solution of methylamine in the chosen solvent. The mixture is stirred and heated to the desired temperature until the reaction is complete.
Purification: The product is purified by recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves:
Bulk Reactors: Large reactors are used to mix and heat the starting materials.
Continuous Stirring: To ensure uniformity and complete reaction, continuous stirring is employed.
Automated Systems: Automated systems control the temperature, pressure, and reaction time to optimize yield and purity.
Purification: Industrial purification methods include distillation and large-scale chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Hexyl 3-(methylamino)-2-cyanoacrylate undergoes several types of chemical reactions, including:
Polymerization: In the presence of moisture, it rapidly polymerizes to form long chains, making it useful as an adhesive.
Substitution Reactions: It can undergo nucleophilic substitution reactions where the cyano group is replaced by other nucleophiles.
Hydrolysis: In aqueous environments, it can hydrolyze to form corresponding acids and amines.
Common Reagents and Conditions
Polymerization: Initiated by moisture or weak bases.
Substitution: Common reagents include nucleophiles like amines, alcohols, and thiols.
Hydrolysis: Occurs in the presence of water or aqueous acids/bases.
Major Products
Polymerization: Produces poly(this compound).
Substitution: Yields substituted cyanoacrylates.
Hydrolysis: Results in hexyl cyanoacetate and methylamine derivatives.
Applications De Recherche Scientifique
Hexyl 3-(methylamino)-2-cyanoacrylate has a wide range of applications in scientific research:
Chemistry: Used as a monomer for polymer synthesis and in the study of polymerization kinetics.
Biology: Employed in tissue engineering and as a bioadhesive for wound closure.
Medicine: Investigated for its potential in drug delivery systems and as a surgical adhesive.
Industry: Utilized in the production of high-strength adhesives for various materials.
Mécanisme D'action
The mechanism of action of Hexyl 3-(methylamino)-2-cyanoacrylate primarily involves its rapid polymerization upon exposure to moisture. The cyano group acts as an electron-withdrawing group, making the carbon-carbon double bond highly reactive. This reactivity facilitates the formation of long polymer chains. The molecular targets include hydroxyl and amine groups present in the substrates, leading to strong adhesive bonds.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 2-cyanoacrylate: Commonly used in superglues.
Butyl 2-cyanoacrylate: Used in medical adhesives.
Octyl 2-cyanoacrylate: Preferred for its flexibility and lower toxicity in medical applications.
Uniqueness
Hexyl 3-(methylamino)-2-cyanoacrylate is unique due to its specific hexyl and methylamino substituents, which impart distinct properties such as enhanced flexibility and specific reactivity. These properties make it suitable for specialized applications where other cyanoacrylates may not perform as effectively.
Propriétés
Numéro CAS |
89268-96-2 |
|---|---|
Formule moléculaire |
C11H18N2O2 |
Poids moléculaire |
210.27 g/mol |
Nom IUPAC |
hexyl (E)-2-cyano-3-(methylamino)prop-2-enoate |
InChI |
InChI=1S/C11H18N2O2/c1-3-4-5-6-7-15-11(14)10(8-12)9-13-2/h9,13H,3-7H2,1-2H3/b10-9+ |
Clé InChI |
IWKCZDGXQDWTQR-MDZDMXLPSA-N |
SMILES isomérique |
CCCCCCOC(=O)/C(=C/NC)/C#N |
SMILES canonique |
CCCCCCOC(=O)C(=CNC)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



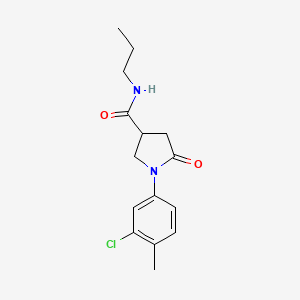
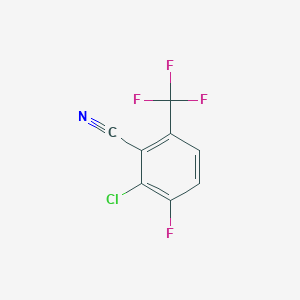
![N-[2-(2-acetamidoethyl)-1-methylbenzimidazol-5-yl]-4-chlorobenzamide](/img/structure/B14145595.png)
![(1Z)-N'-{[(4-bromo-2,3,5-trimethylphenoxy)acetyl]oxy}-2-(2,4-dichlorophenyl)ethanimidamide](/img/structure/B14145602.png)

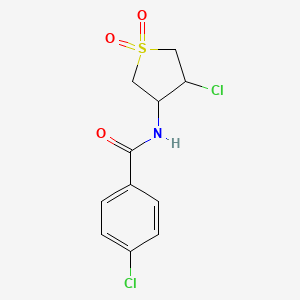
![2-[2-Hydroxyethyl-[(2-methyl-5-nitrophenyl)methyl]amino]ethanol](/img/structure/B14145629.png)
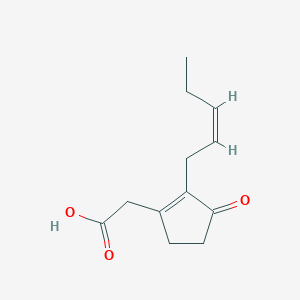
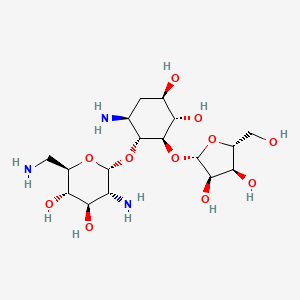
![N-(4-bromophenyl)-2-({N-[2-(morpholin-4-yl)ethyl]glycyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B14145654.png)


